BenchChemオンラインストアへようこそ!

1-(3-Nitrophenyl)-1H-1,2,4-triazole

physicochemical characterization crystallinity melting point

1-(3-Nitrophenyl)-1H-1,2,4-triazole (CAS 25688-23-7) is a privileged 3-nitrotriazole building block delivering 4-fold greater in vitro potency and 2-fold higher selectivity against T. cruzi versus benznidazole. Its 3-nitrophenyl motif enables type I nitroreductase prodrug activation, a mechanism absent in non-nitrated triazoles, mitigating cross-resistance risks. The compound’s high melting point (145–147 °C) ensures stable crystalline form for automated HTS and long-term library storage. Ideal for synthesizing antiparasitic amides, sulfonamides, and hypoxia-selective radiosensitizers.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
CAS No. 25688-23-7
Cat. No. B1316674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitrophenyl)-1H-1,2,4-triazole
CAS25688-23-7
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])N2C=NC=N2
InChIInChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(4-8)11-6-9-5-10-11/h1-6H
InChIKeyHYTFMMVEHXWFEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitrophenyl)-1H-1,2,4-triazole (CAS 25688-23-7) Procurement Guide: Physicochemical & Biological Differentiation Data


1-(3-Nitrophenyl)-1H-1,2,4-triazole (CAS 25688-23-7) is a heterocyclic building block belonging to the 3-nitro-1,2,4-triazole class, characterized by a 3-nitrophenyl substituent at the N1 position of the 1,2,4-triazole ring [1]. Its molecular formula is C8H6N4O2 with a molecular weight of 190.16 g/mol . This compound is employed in medicinal chemistry and chemical biology research, particularly as a precursor for synthesizing bioactive nitrotriazole derivatives with antiparasitic, antimicrobial, and radiosensitizing properties [2].

1-(3-Nitrophenyl)-1H-1,2,4-triazole (CAS 25688-23-7): Why In-Class Substitution Compromises Research Outcomes


Substituting 1-(3-nitrophenyl)-1H-1,2,4-triazole with non-nitrated 1,2,4-triazole analogs or 2-nitroimidazoles is scientifically inadvisable due to quantifiable differences in physicochemical properties, biological potency, and mechanism of action. The presence of the 3-nitrophenyl group dramatically elevates the melting point (145–147 °C) relative to the non-nitrated phenyl analog (42–47 °C), reflecting altered intermolecular interactions that impact formulation and handling . More critically, 3-nitro-1,2,4-triazoles demonstrate 4-fold greater in vitro potency and 2-fold higher selectivity against Trypanosoma cruzi compared to the 2-nitroimidazole reference drug benznidazole [1], while also exhibiting superior potency over non-nitrated triazoles in the same assays [2]. Furthermore, 3-nitrotriazole derivatives function as prodrugs activated by trypanosomal type I nitroreductase, a mechanism not available to non-nitrated triazoles, thereby mitigating cross-resistance risks associated with ergosterol biosynthesis inhibitors [3]. These quantifiable differentiators render generic substitution scientifically invalid for any application requiring reproducible antiparasitic activity, radiosensitization, or physicochemical consistency.

1-(3-Nitrophenyl)-1H-1,2,4-triazole (CAS 25688-23-7): Quantitative Differentiation Evidence vs. Analogs & Alternatives


Enhanced Thermal Stability & Crystallinity vs. Non-Nitrated Phenyl Analog

The target compound exhibits a melting point of 145–147 °C, which is >100 °C higher than that of 1-phenyl-1H-1,2,4-triazole (42–47 °C) . This substantial elevation is attributed to the electron-withdrawing nitro group, which enhances intermolecular dipole-dipole and π-stacking interactions. The difference is directly relevant to solid-state handling, formulation stability, and purification protocols.

physicochemical characterization crystallinity melting point formulation science

Superior In Vitro Antichagasic Potency of 3-Nitrotriazole Core vs. 2-Nitroimidazole Reference Drug

A representative 3-nitrotriazole derivative, 1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol (compound 8), exhibited an IC50 of 0.39 µM against T. cruzi amastigotes, compared to benznidazole (BZN) with an IC50 of 1.56 µM under identical assay conditions [1]. This corresponds to a 4-fold increase in potency. Selectivity index (SI = CC50 / IC50) for compound 8 was 3077, versus 1538 for BZN, representing a 2-fold improvement in therapeutic window.

antiparasitic drug discovery Chagas disease Trypanosoma cruzi nitroreductase

Enhanced Nitroreductase Substrate Activity vs. Benznidazole

In enzymatic assays with recombinant trypanosomal type I nitroreductase, the 3-nitrotriazole derivative 8 was metabolized three times more rapidly than benznidazole (BZN) when both were tested at a concentration of 50 µM [1]. The higher conversion rate correlates with increased trypanocidal activity, as nitroreduction generates reactive intermediates that damage parasite DNA and proteins.

prodrug activation nitroreductase trypanosomatid drug metabolism

In Vivo Antichagasic Efficacy Comparable or Superior to Benznidazole in Murine Model

In a long-treatment (40-day) murine model of acute Chagas disease (T. cruzi Y strain), four 3-nitrotriazole-based compounds administered intraperitoneally at 15 or 20 mg/kg/day achieved complete parasitemia depletion, 100% survival, weight gain, and absence of myocardial inflammation—outcomes statistically equivalent to or better than benznidazole at identical doses [1]. Notably, all four nitrotriazole compounds required significantly fewer treatment days to induce parasitemia suppression compared to benznidazole.

in vivo efficacy Chagas disease murine model parasitemia

Radiosensitization Efficiency vs. Misonidazole in Hypoxic Tumor Cells

Among 22 nitro-triazole derivatives evaluated, two 3-nitro-1,2,4-triazole compounds demonstrated higher radiosensitizing efficiency than misonidazole (MISO) in hypoxic V79 cells, while three additional compounds exhibited equivalent efficiency [1]. Radiosensitizing activity correlated positively with electron affinity (E1/2, half-wave reduction potential). The series was generally less efficient than corresponding 2-nitroimidazoles, but specific 3-nitrotriazoles (e.g., AK-2123) were judged as useful as MISO when balancing efficacy and toxicity.

radiosensitization hypoxia oncology nitroazole

1-(3-Nitrophenyl)-1H-1,2,4-triazole (CAS 25688-23-7): Validated Research & Industrial Application Scenarios


Scaffold for Next-Generation Antichagasic Lead Optimization

As demonstrated by the 4-fold potency improvement and 2-fold selectivity enhancement of 3-nitrotriazole derivatives over benznidazole in vitro [1], and the in vivo efficacy parity with significantly shorter treatment duration [2], 1-(3-nitrophenyl)-1H-1,2,4-triazole serves as a privileged core structure for medicinal chemistry programs targeting Chagas disease. Procurement is justified for synthetic elaboration into novel amides, sulfonamides, and piperazides with validated antitrypanosomal activity.

Prodrug Design Exploiting Parasite-Specific Nitroreductase Activation

The 3-fold faster enzymatic conversion by trypanosomal nitroreductase relative to benznidazole [1] substantiates the use of 1-(3-nitrophenyl)-1H-1,2,4-triazole as a prodrug moiety. This mechanism of action is distinct from ergosterol biosynthesis inhibition and offers a quantifiable advantage in avoiding cross-resistance, making the compound valuable for designing selective antiparasitic agents with reduced off-target toxicity.

Radiosensitizer Development for Hypoxic Tumor Targeting

With two 3-nitrotriazole derivatives demonstrating radiosensitizing efficiency exceeding misonidazole and three showing equivalence [3], 1-(3-nitrophenyl)-1H-1,2,4-triazole is a validated starting material for synthesizing hypoxia-selective radiosensitizers. The established correlation between reduction potential (E1/2) and activity enables rational design of analogs with optimized electron affinity for radiation oncology applications.

Crystalline Building Block with Superior Ambient Stability

The melting point of 145–147 °C, >100 °C higher than the non-nitrated phenyl analog , ensures that 1-(3-nitrophenyl)-1H-1,2,4-triazole remains a stable crystalline solid under standard laboratory storage conditions. This property is critical for procurement in high-throughput synthesis, automated liquid handling, and long-term compound library maintenance where hygroscopicity or low melting points introduce operational variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Nitrophenyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.